![molecular formula C12H8F3NO B1391379 2-Phenoxy-6-(trifluoromethyl)pyridine CAS No. 1209243-38-8](/img/structure/B1391379.png)
2-Phenoxy-6-(trifluoromethyl)pyridine
Overview
Description
“2-Phenoxy-6-(trifluoromethyl)pyridine” is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also used in the protection of crops from pests .
Synthesis Analysis
The synthesis of “2-Phenoxy-6-(trifluoromethyl)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Phenoxy-6-(trifluoromethyl)pyridine” is thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions of “2-Phenoxy-6-(trifluoromethyl)pyridine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group, which is present in “2-Phenoxy-6-(trifluoromethyl)pyridine”, is a common feature in many FDA-approved drugs . The unique physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine moiety, contribute to the biological activities of these drugs . For instance, Alpelisib, a drug used for treating certain types of breast cancer, contains a trifluoromethyl alkyl substituted pyridine .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “2-Phenoxy-6-(trifluoromethyl)pyridine”, are widely used in the agrochemical industry for crop protection . Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, has been followed by more than 20 new TFMP-containing agrochemicals .
Fungicidal Applications
The trifluoromethyl-substituted pyridine derivative has been found to exhibit higher fungicidal activity than chlorine and other derivatives . This makes “2-Phenoxy-6-(trifluoromethyl)pyridine” a potential candidate for the development of new fungicides.
Veterinary Applications
Several TFMP derivatives are also used in the veterinary industry . The unique properties of the trifluoromethyl group and the pyridine moiety can contribute to the effectiveness of these veterinary drugs.
Organic Synthesis
“2-Phenoxy-6-(trifluoromethyl)pyridine” is an important raw material and intermediate used in organic synthesis . Its unique structure can be leveraged to synthesize a variety of complex organic compounds.
Dye Manufacturing
This compound is also used in the dyestuff field . The presence of the trifluoromethyl group and the pyridine ring can influence the color and other properties of the dyes.
Safety And Hazards
“2-Phenoxy-6-(trifluoromethyl)pyridine” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
The future directions of “2-Phenoxy-6-(trifluoromethyl)pyridine” involve the development of organic compounds containing fluorine. The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
properties
IUPAC Name |
2-phenoxy-6-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-7-4-8-11(16-10)17-9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNCUDJEYJWRQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-6-(trifluoromethyl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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